molecular formula C13H14O6 B1394280 4-(Benzo[1,3]dioxol-5-yloxy)-3-oxo-pentanoic acid methyl ester CAS No. 1229623-65-7

4-(Benzo[1,3]dioxol-5-yloxy)-3-oxo-pentanoic acid methyl ester

Cat. No.: B1394280
CAS No.: 1229623-65-7
M. Wt: 266.25 g/mol
InChI Key: XOCNZRVFGABEGV-UHFFFAOYSA-N
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Description

4-(Benzo[1,3]dioxol-5-yloxy)-3-oxo-pentanoic acid methyl ester is a synthetic ester derivative featuring a benzodioxole moiety linked via an oxygen atom to a pentanoic acid methyl ester backbone with a ketone group at the 3-position. The benzodioxole group (C₇H₅O₃) contributes to the compound’s electron-rich aromatic system, while the ester and ketone functionalities influence its polarity and reactivity. Though direct synthesis data for this compound are absent in the provided evidence, its structural analogs (e.g., piperazine derivatives in –4 and ester-based compounds in –7) suggest plausible synthetic routes involving nucleophilic substitution or esterification under basic conditions .

Properties

IUPAC Name

methyl 4-(1,3-benzodioxol-5-yloxy)-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O6/c1-8(10(14)6-13(15)16-2)19-9-3-4-11-12(5-9)18-7-17-11/h3-5,8H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCNZRVFGABEGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CC(=O)OC)OC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Benzo[1,3]dioxol-5-yloxy)-3-oxo-pentanoic acid methyl ester, also known as methyl 4-(1,3-benzodioxol-5-yloxy)-3-oxopentanoate, is a compound that has garnered attention due to its potential biological activities. This compound belongs to a class of chemicals that exhibit various pharmacological properties, particularly in the realms of insecticidal and anticancer activities. This article synthesizes existing research findings on the biological activities associated with this compound.

  • Molecular Formula : C13H14O6
  • Molecular Weight : 266.25 g/mol
  • CAS Number : 1229623-65-7

Insecticidal Activity

Recent studies have highlighted the insecticidal potential of compounds related to the 1,3-benzodioxole structure. A study focused on synthesizing and evaluating the larvicidal activity of various 1,3-benzodioxole acids against Aedes aegypti, a key vector for several arboviruses including dengue and Zika virus. Among the compounds tested, those with similar structural features to 4-(benzo[1,3]dioxol-5-yloxy)-3-oxo-pentanoic acid methyl ester showed promising results:

  • Larvicidal Activity : The compound demonstrated effective larvicidal properties with an LC50 value of 28.9 ± 5.6 μM and an LC90 value of 162.7 ± 26.2 μM after 24 hours of exposure. In comparison, the standard insecticide temephos had lower LC values (below 10.94 μM) indicating that while effective, the compound may require further optimization for potency in practical applications .

Anticancer Activity

The anticancer properties of compounds containing the benzo[d][1,3]dioxole moiety have been documented in several studies. For instance, a study synthesized various derivatives and evaluated their cytotoxic effects on cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF-7 (breast). Key findings include:

  • Cytotoxicity : Many derivatives exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like doxorubicin. For example, one derivative showed IC50 values of 2.38 µM for HepG2 and 1.54 µM for HCT116, indicating robust anticancer activity while demonstrating non-cytotoxicity towards normal cells (IC50 > 150 µM) .

The biological activities of these compounds can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Studies indicate that these compounds may inhibit cell cycle progression and induce apoptosis in cancer cells via pathways involving mitochondrial proteins such as Bax and Bcl-2.
  • Targeting Specific Receptors : Some derivatives have been shown to interact with cellular receptors involved in growth factor signaling pathways, such as EGFR (Epidermal Growth Factor Receptor), which plays a critical role in cancer cell proliferation .

Case Studies

StudyCompoundActivityIC50/LC50 ValuesNotes
Benzodioxole Acid DerivativeLarvicidalLC50: 28.9 μMEffective against Aedes aegypti
Thiourea DerivativeAnticancerIC50: 2.38 μM (HepG2)Non-cytotoxic to normal cells

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s benzodioxole group is directly attached via an oxygen atom (O-linkage), contrasting with analogs in –4, where benzodioxole is connected through a methylene bridge (CH₂-O-). This distinction impacts electronic properties:

  • O-linkage : Enhances resonance stabilization of the aromatic system, increasing electron density at the oxygen atom.
  • CH₂-O-linkage : Introduces a flexible spacer, reducing conjugation and altering steric interactions in piperazine derivatives (e.g., compounds 8–12 in ).

Key Functional Groups :

Compound Core Structure Substituents
Target Compound Pentanoic acid methyl ester 3-oxo, 4-(benzodioxol-5-yloxy)
Piperazine Derivatives (–4) Piperazine-HCl salts Benzodioxolyl-CH₂-O-phenyl, halogenated/aryl substituents on piperazine
Methyl 4-hydroxybenzoate Derivatives () Benzoic acid methyl ester Nitrobenzyloxy or substituted benzyloxy groups

Physical Properties

  • Melting Points: Piperazine derivatives (as HCl salts) exhibit higher melting points (164–203°C) due to ionic interactions . The target compound, lacking a salt form, likely has a lower melting point (~100–150°C), similar to non-ionic esters like methyl 4-nitrobenzyloxybenzoate ().
  • Elemental Analysis : Theoretical C/H/N percentages for the target (estimated for C₁₃H₁₄O₆: C 55.32%, H 4.96%, O 39.72%) align with experimental data for benzodioxole-containing esters (e.g., : C 59.3%, H 4.2%).

Spectroscopic Characterization

  • ¹H-NMR : Benzodioxole protons resonate at δ 6.5–7.0 ppm (aromatic), while the ester methyl group appears at δ ~3.7 ppm. The 3-oxo group’s absence of protons simplifies the spectrum compared to piperazine analogs, which show complex splitting from piperazine and aryl protons .
  • ¹³C-NMR: The ketone carbonyl (δ ~200 ppm) and ester carbonyl (δ ~170 ppm) are diagnostic peaks, distinct from piperazine derivatives’ tertiary carbons (δ 45–60 ppm).

Pharmacological and Industrial Relevance

  • Piperazine Derivatives : Designed for CNS activity (e.g., dopamine/serotonin receptor modulation) due to their basic nitrogen centers and salt forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzo[1,3]dioxol-5-yloxy)-3-oxo-pentanoic acid methyl ester
Reactant of Route 2
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4-(Benzo[1,3]dioxol-5-yloxy)-3-oxo-pentanoic acid methyl ester

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